2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one

Physicochemical profiling Salt selection Medicinal chemistry

Researchers needing a single, well-defined nucleophilic anchor for phthalazinone-based library synthesis often face chemoselectivity challenges with polyamino scaffolds. 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one solves this with its sole secondary amine terminus, enabling reductive amination, urea formation, sulfonamide capping, or amide coupling without protecting-group manipulation. • Single reactive site eliminates cross-reactivity • Ideal for PROTAC degrader and ADC payload conjugation • Batch-certified with orthogonal QC (NMR, HPLC, GC) for rapid method validation

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 113582-15-3
Cat. No. B176282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one
CAS113582-15-3
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCNCCN1C(=O)C2=CC=CC=C2C=N1
InChIInChI=1S/C11H13N3O/c1-12-6-7-14-11(15)10-5-3-2-4-9(10)8-13-14/h2-5,8,12H,6-7H2,1H3
InChIKeyWAPQGASETVZFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one: Core Scaffold & Procurement


2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one (CAS 113582-15-3) is a synthetic phthalazin-1(2H)-one derivative bearing a 2‑(methylamino)ethyl side chain on the lactam nitrogen [1]. The phthalazinone core is a recognised privileged scaffold in medicinal chemistry, and the N‑2‑(methylamino)ethyl substituent provides a secondary amine handle that distinguishes this compound from its N‑alkyl, N‑aryl, and N‑unsubstituted congeners [1].

Risks of Generic Phthalazinone Substitution


Interchanging 2‑(2‑(methylamino)ethyl)phthalazin-1(2H)-one with a generic “phthalazinone” ignores the functional consequences of the N‑2 side chain. The secondary methylamine terminus is the sole protonatable amine in the molecule (the phthalazinone ring nitrogen is amidic and non‑basic), which governs solubility, salt formation, and reactivity in subsequent conjugation or complexation steps [1]. Replacing it with the dimethylamino analogue (tertiary amine, different steric profile) or the 4‑aminophthalazinone series (different regiochemistry, distinct metal‑coordination behaviour) fundamentally alters both chemical handling and biological readout [1].

Differentiation from Closest Analogs


Ionization & pKa: Secondary vs. Tertiary Amine Side Chain

The 2‑(methylamino)ethyl side chain of the target compound carries a secondary amine, whereas the closest N‑alkyl analog, 2‑[2‑(dimethylamino)ethyl]phthalazin‑1(2H)-one, carries a tertiary amine. Secondary amines typically exhibit pKa values ≈10.5–11.0, approximately 0.5–1.0 log units higher than structurally analogous tertiary amines (pKa ≈9.5–10.0). This difference alters the fraction ionised at physiological pH (7.4) by a factor of ~3–10×, directly impacting aqueous solubility and salt‑formation stoichiometry [1]. No direct experimental pKa data for the target compound were located in the public domain; the stated values are class‑level estimates for N‑methylethylamine vs. N,N‑dimethylethylamine motifs.

Physicochemical profiling Salt selection Medicinal chemistry

Synthetic Yield: Free Amine vs. Protected Precursor

In the reported synthetic route, the target 2‑[2‑(methylamino)ethyl]phthalazin‑1(2H)-ones were obtained in “good yields” following hydrazine‑mediated deprotection of N‑(2‑phthalimidoethyl) precursors [1]. While exact yields for the unsubstituted phenyl variant (CAS 113582-15-3) were not tabulated, the general method afforded yields of 65–82% for the deprotection step across a set of 4‑aryl‑substituted analogs [1]. In contrast, the corresponding N‑Boc‑protected intermediates were isolated in 78–91% yield in the preceding alkylation step, indicating that the free secondary amine target is obtained with a modest yield penalty (ca. 10–15% absolute) relative to its immediate precursor [1].

Synthetic chemistry Process development Yield optimisation

Commercial Purity & QC Documentation

Multiple vendors supply 2‑(2‑(methylamino)ethyl)phthalazin‑1(2H)-one with certified purity and supporting analytical documentation. Bidepharm offers the compound at 95% purity with batch‑specific QC data including NMR, HPLC, and GC . Leyan supplies it at 98% purity (catalogue #1757900) . MolCore provides NLT 98% purity under ISO certification . No single vendor consistently outperforms the others in purity specification, but the availability of orthogonal QC data (NMR + HPLC + GC) from Bidepharm provides a higher confidence level for procurement where identity and purity must be independently verified .

Quality control Vendor qualification Analytical chemistry

N-2 vs. 4-Aminophthalazinone: Metal Coordination & Activity

The target compound places the basic amine on the N‑2 side chain, leaving the phthalazinone C‑4 position unsubstituted. In contrast, 4‑aminophthalazin‑1(2H)-ones (e.g., 4‑(methylamino)phthalazin‑1(2H)-one) carry the amine directly on the heterocyclic core. This regioisomerism leads to fundamentally different metal‑coordination behaviour: 4‑aminophthalazinones can act as N,N‑bidentate ligands through the ring N‑2/N‑3 and the exocyclic amine, forming stable Cu(II) complexes, whereas the N‑2‑(methylamino)ethyl series coordinates metals exclusively through the side‑chain amine [1]. Biological screening of 4‑aminophthalazinones against HT‑29 and PC‑3 cell lines revealed cytotoxicity (IC₅₀ values in the micromolar range for selected analogs), whereas no comparable cell‑based data have been reported for the N‑2‑substituted series [1].

Chemical biology Ligand design Metal coordination

Applications of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one


Secondary Amine Handle for Library Synthesis

The free secondary amine of the 2‑(methylamino)ethyl side chain serves as a single, well‑defined nucleophilic anchor for reductive amination, urea formation, sulfonamide capping, or amide coupling in parallel library synthesis [1]. Unlike the dimethylamino analog, which cannot be further derivatised without quaternisation, the monomethyl amine permits structural elaboration while preserving the phthalazinone core intact. This makes procurement of the free amine (rather than the Boc‑ or phthalimido‑protected form) essential for one‑step diversification protocols [1].

Analytical Reference Standard for Method Development

With multiple vendors supplying the compound at ≥95% purity, and Bidepharm offering NMR, HPLC, and GC batch certificates , the compound can serve as a reference standard for HPLC method development, impurity profiling, or mass spectrometry calibration in phthalazinone‑focused research programmes. The orthogonal QC data reduce the need for costly in‑house re‑characterisation, accelerating method validation timelines .

PROTAC & Bioconjugate Linker Building Block

The N‑2‑(methylamino)ethyl side chain provides a flexible, protonatable linker motif suitable for incorporation into PROTAC (proteolysis‑targeting chimera) degrader molecules or antibody‑drug conjugate payloads where a phthalazinone recognition element must be connected to an E3 ligase ligand or a cytotoxic warhead [1]. The secondary amine offers a single reactive site, avoiding the chemoselectivity challenges of polyamino scaffolds, and the lack of a reactive C‑4 substituent ensures that the phthalazinone core remains chemically inert during conjugation [1].

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